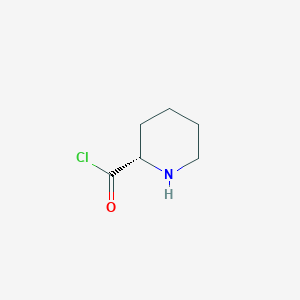

(2S)-Piperidine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorure de (2S)-pipéridine-2-carbonyle: est un composé organique de formule moléculaire C6H10ClNO. Il s'agit d'un dérivé de la pipéridine, une amine hétérocyclique à six chaînons, et contient un groupe fonctionnel chlorure de carbonyle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

A partir de l'acide (2S)-pipéridine-2-carboxylique: La méthode la plus courante implique la réaction de l'acide (2S)-pipéridine-2-carboxylique avec le chlorure de thionyle (SOCl2) ou le chlorure d'oxalyle (COCl)2.

A partir du (2S)-pipéridine-2-carboxamide: Une autre méthode implique la conversion du (2S)-pipéridine-2-carboxamide en chlorure de (2S)-pipéridine-2-carbonyle à l'aide de pentachlorure de phosphore (PCl5) ou de trichlorure de phosphore (PCl3) dans des conditions anhydres.

Méthodes de production industrielle: Les méthodes de production industrielle du chlorure de (2S)-pipéridine-2-carbonyle impliquent généralement une synthèse à grande échelle utilisant les voies mentionnées ci-dessus. Le choix des réactifs et des conditions peut varier en fonction du rendement et de la pureté souhaités du produit final.

Analyse Des Réactions Chimiques

Types de réactions:

Réactions de substitution: Le chlorure de (2S)-pipéridine-2-carbonyle subit facilement des réactions de substitution nucléophile en raison de la présence du groupe chlorure de carbonyle.

Réactifs et conditions courants:

Substitution nucléophile: Réactifs tels que les amines, les alcools et les thiols à des températures douces à modérées.

Hydrolyse: Eau ou base aqueuse à température ambiante.

Réduction: Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre ou le tétrahydrofurane (THF).

Principaux produits formés:

Amides, esters et thioesters: à partir de la substitution nucléophile.

Acide (2S)-pipéridine-2-carboxylique: à partir de l'hydrolyse.

(2S)-Pipéridine-2-méthanol: à partir de la réduction.

Applications de la recherche scientifique

Chimie:

Intermédiaire en synthèse organique: Le chlorure de (2S)-pipéridine-2-carbonyle est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques.

Bloc de construction: Il sert de bloc de construction pour la synthèse de molécules complexes, y compris des peptides et des composés hétérocycliques.

Biologie et médecine:

Développement de médicaments: Le composé est utilisé dans le développement de médicaments ciblant des enzymes et des récepteurs spécifiques en raison de sa capacité à former des liaisons amides stables.

Bioconjugaison: Il est utilisé dans les techniques de bioconjugaison pour lier des biomolécules telles que les protéines et les peptides.

Industrie:

Synthèse de polymères: Le chlorure de (2S)-pipéridine-2-carbonyle est utilisé dans la production de polymères et de résines spécialisés.

Fabrication de produits chimiques: Il est utilisé dans la fabrication de produits chimiques fins et de produits chimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action du chlorure de (2S)-pipéridine-2-carbonyle implique principalement sa réactivité envers les nucléophiles. Le groupe chlorure de carbonyle est fortement électrophile, ce qui le rend susceptible d'une attaque nucléophile. Cette réactivité lui permet de former des liaisons amides, esters et thioesters stables, qui sont cruciales dans divers processus chimiques et biologiques .

Cibles moléculaires et voies:

Inhibition enzymatique: Le composé peut inhiber des enzymes spécifiques en formant des liaisons covalentes avec les résidus du site actif.

Liaison aux récepteurs: Il peut modifier les protéines réceptrices, altérant ainsi leur fonction et leur activité.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Organic Synthesis: (2S)-Piperidine-2-carbonyl chloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Building Block: It serves as a building block for the synthesis of complex molecules, including peptides and heterocyclic compounds.

Biology and Medicine:

Drug Development: The compound is used in the development of drugs targeting specific enzymes and receptors due to its ability to form stable amide bonds.

Bioconjugation: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.

Industry:

Polymer Synthesis: this compound is used in the production of specialty polymers and resins.

Chemical Manufacturing: It is utilized in the manufacturing of fine chemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of (2S)-Piperidine-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable amide, ester, and thioester bonds, which are crucial in various chemical and biological processes .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide (2S)-pipéridine-2-carboxylique

- (2S)-Pipéridine-2-carboxamide

- (2S)-Pipéridine-2-méthanol

Comparaison:

- Réactivité: Le chlorure de (2S)-pipéridine-2-carbonyle est plus réactif que ses homologues acide carboxylique et carboxamide en raison de la présence du groupe chlorure de carbonyle .

- Applications: Alors que l'acide (2S)-pipéridine-2-carboxylique et le (2S)-pipéridine-2-carboxamide sont principalement utilisés comme intermédiaires en synthèse organique, le chlorure de (2S)-pipéridine-2-carbonyle a des applications plus larges dans le développement de médicaments, la bioconjugaison et la synthèse de polymères .

- Stabilité: Le chlorure de (2S)-pipéridine-2-carbonyle est moins stable que ses analogues acide carboxylique et carboxamide, nécessitant une manipulation et un stockage minutieux .

Activité Biologique

(2S)-Piperidine-2-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological evaluations, and structure-activity relationships, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound, with the molecular formula C₆H₁₀ClNO, is characterized by a piperidine ring substituted with a carbonyl chloride group. The synthesis of this compound typically involves the chlorination of piperidine derivatives or the acylation of piperidine with thionyl chloride.

Enzyme Inhibition

Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against various enzymes. For instance, a related study focused on piperidine-3-carboxamide derivatives showed promising results in inhibiting cathepsin K, an enzyme implicated in bone resorption and osteoporosis. The most potent compound in that study had an IC₅₀ value of 13.52 µM, indicating strong enzyme inhibition capabilities .

Anti-Bone Resorption Activity

The anti-bone resorption activity of piperidine derivatives has been highlighted in various studies. For example, compounds structurally related to this compound exhibited comparable effects to established anti-resorptive agents like MIV-711 in vitro. Notably, one derivative showed an IC₅₀ value of 20.46 ± 3.67 nM against CTX-I release in RAW264.7 cells, demonstrating its potential as an anti-osteoporotic agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications. A systematic analysis of various substituents on the piperidine ring revealed that electron-withdrawing groups enhance enzyme binding and activity due to increased hydrophobic interactions within the enzyme's active site .

Table: Structure-Activity Relationship Insights

| Compound | Substituent | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| F-12 | Benzylamine | 13.52 | Cathepsin K Inhibitor |

| H-9 | 4-Chloro | 20.46 | Anti-Bone Resorption |

| H-7 | 4-Chloro | 21.73 | Comparable to MIV-711 |

Case Studies

Case Study 1: Piperidine Derivatives as Anti-Osteoporotic Agents

A study synthesized several piperidine derivatives to evaluate their potential as anti-bone resorption agents. The most effective compound demonstrated a marked reduction in CTX-I release, suggesting a mechanism of action through cathepsin K inhibition .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound derivatives with cathepsin K. These studies indicated that specific substitutions could optimize interactions within the active site, thereby enhancing inhibitory potency .

Propriétés

Numéro CAS |

741633-48-7 |

|---|---|

Formule moléculaire |

C6H10ClNO |

Poids moléculaire |

147.60 g/mol |

Nom IUPAC |

(2S)-piperidine-2-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNO/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2/t5-/m0/s1 |

Clé InChI |

VIVZBHPSVXFBQP-YFKPBYRVSA-N |

SMILES isomérique |

C1CCN[C@@H](C1)C(=O)Cl |

SMILES canonique |

C1CCNC(C1)C(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.